Specnuezhenide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Specnuezhenide can be extracted from Fructus Ligustri Lucidi using an alcohol extraction method. The process involves the following steps:

Extraction: The dried fruit is ground into a fine powder and soaked in ethanol.

Filtration: The mixture is filtered to remove solid residues.

Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction tanks and advanced chromatographic systems to ensure high yield and purity of this compound. The use of high-performance liquid chromatography (HPLC) is common for the quality control of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Specnuezhenide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and acids are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanism and Efficacy

Research indicates that Specnuezhenide exhibits notable antitumor effects. A study demonstrated that it inhibits tumor growth in a colorectal cancer model by modulating gut microbiota and stimulating the secretion of short-chain fatty acids, which are crucial for maintaining gut health and preventing tumorigenesis . Additionally, this compound has been shown to enhance the bioavailability of its metabolites, salidroside and tyrosol, which contribute to its anticancer properties .

| Study | Findings | Mechanism |

|---|---|---|

| Zhang et al. (2023) | Inhibition of colorectal tumors | Modulation of gut microbiota and enhancement of short-chain fatty acids secretion |

Hepatoprotective Effects

Protective Mechanisms Against Liver Injury

this compound has been extensively studied for its hepatoprotective properties. It mitigates carbon tetrachloride-induced liver injury by reducing oxidative stress through the activation of Nrf2 signaling pathways . Furthermore, it alleviates age-related hepatic lipid accumulation by regulating bile acid synthesis enzymes and restoring gut microbiota balance .

| Study | Findings | Mechanism |

|---|---|---|

| Liu et al. (2023) | Reduced liver injury in mice | Activation of Nrf2 signaling |

| Wang et al. (2023) | Attenuation of hepatic lipid accumulation | Modulation of bile acid synthesis enzymes |

Dermatological Applications

Anti-Aging Properties

In dermatology, this compound has been shown to ameliorate skin photoaging induced by ultraviolet radiation. It increases collagen content while decreasing epidermal thickness and markers of oxidative stress in treated mice . The underlying mechanism involves the activation of Sirtuin 3 and 8-Oxoguanine DNA glycosylase pathways, which play critical roles in cellular repair processes.

| Study | Findings | Mechanism |

|---|---|---|

| Tang et al. (2023) | Amelioration of skin photoaging | Activation of SIRT3/OGG1 signaling pathways |

Anti-Inflammatory Effects

Impact on Inflammatory Pathways

this compound also demonstrates significant anti-inflammatory effects. It reduces interleukin-1β-induced inflammation in chondrocytes by inhibiting NF-κB and Wnt/β-catenin signaling pathways, which are critical in mediating inflammatory responses . This property positions this compound as a potential therapeutic agent for inflammatory diseases.

| Study | Findings | Mechanism |

|---|---|---|

| Chen et al. (2018) | Decreased inflammation in chondrocytes | Inhibition of NF-κB and Wnt/β-catenin signaling pathways |

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies reveal that it has low bioavailability (approximately 1-2%), primarily due to extensive metabolism by gut microbiota. This highlights the importance of considering gut health when evaluating its therapeutic potential .

Wirkmechanismus

Specnuezhenide exerts its effects through various molecular targets and pathways:

Anti-angiogenic Effects: It inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor A (VEGFA) signaling pathways, reducing retinal neovascularization.

Anti-inflammatory and Anti-oxidative Effects: It modulates the activity of enzymes involved in oxidative stress and inflammation.

Gut Microbiota Modulation: this compound influences the composition of gut microbiota, which in turn affects bile acid metabolism and lipid accumulation.

Vergleich Mit ähnlichen Verbindungen

Specnuezhenide is unique among iridoid glycosides due to its specific pharmacological properties. Similar compounds include:

Oleuropein: Another iridoid glycoside with anti-inflammatory and antioxidant properties.

Salidroside: Known for its adaptogenic and neuroprotective effects.

Tyrosol: A phenylethanoid glycoside with antioxidant activity.

Compared to these compounds, this compound has a broader range of applications, particularly in modulating gut microbiota and bile acid homeostasis .

Biologische Aktivität

Specnuezhenide (SNZ), a prominent iridoid glycoside derived from the fruit of Ligustrum lucidum, has garnered significant attention in recent pharmacological studies due to its diverse biological activities. This article explores the biological effects of SNZ, focusing on its anti-inflammatory, anti-tumor, and protective properties, supported by various research findings and case studies.

This compound is characterized by its low bioavailability, estimated at approximately 1%–2%, which poses challenges in elucidating its pharmacological mechanisms. Recent studies have highlighted the role of gut microbiota in the metabolism of SNZ. It is rapidly metabolized into active compounds such as salidroside and tyrosol, which are detected in plasma following oral administration. This metabolic pathway suggests that gut microbes significantly influence the therapeutic effects of SNZ, particularly in relation to its anti-tumor activity .

Research has demonstrated that SNZ exerts potent anti-inflammatory effects, particularly in osteoarthritis (OA) models. In vitro studies show that SNZ reduces the expression of cartilage matrix-degrading enzymes and inhibits the activation of nuclear factor kappa B (NF-κB) and Wnt/β-catenin signaling pathways . These actions lead to decreased inflammation and protection against cartilage degeneration.

Case Study: Osteoarthritis

A notable study investigated the effects of SNZ on IL-1β-induced inflammation in rat chondrocytes. The results indicated that SNZ treatment significantly decreased inflammatory markers and preserved cartilage integrity, highlighting its potential as a therapeutic agent for OA .

Anti-Tumor Activity

This compound has also been evaluated for its anti-tumor properties. In a colorectal tumor mouse model, oral administration of SNZ inhibited tumor development. This effect is attributed to its ability to modulate gut microbiota composition and stimulate short-chain fatty acid production, which are critical for maintaining gut health and potentially suppressing tumor growth .

Protective Effects Against Skin Photoaging

Recent investigations into SNZ's effects on skin photoaging induced by ultraviolet (UV) radiation revealed promising results. Mice treated with SNZ showed improved collagen content, reduced epidermal thickness, and diminished markers of oxidative stress and inflammation. The underlying mechanism involves the activation of sirtuin 3 (SIRT3) and 8-Oxoguanine DNA glycosylase (OGG1), indicating that SNZ may protect skin cells from UV-induced damage .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Future Directions in Research

The promising findings related to this compound's biological activities warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:

- Clinical Trials: To assess the efficacy and safety of SNZ in human subjects.

- Mechanistic Studies: To explore the detailed pathways through which SNZ exerts its effects.

- Formulation Development: To enhance bioavailability and therapeutic outcomes through novel delivery systems.

Eigenschaften

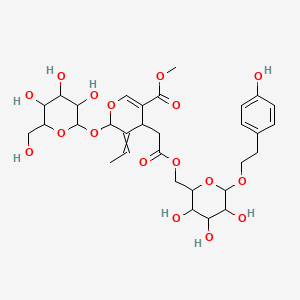

IUPAC Name |

methyl 5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.